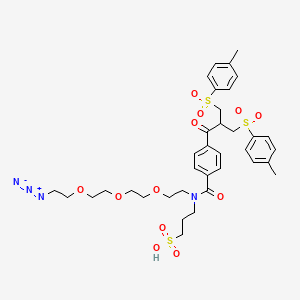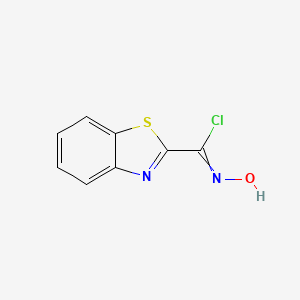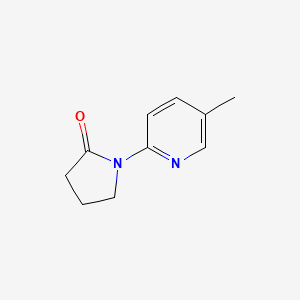
Bis-sulfone-sulfo-PEG3-azide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis-sulfone-sulfo-PEG3-azide is a versatile chemical compound that contains several functional groups, including a bis-sulfone group, a sulfo group, a polyethylene glycol (PEG) spacer, and an azide group . This compound is widely used in various scientific research applications due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis-sulfone-sulfo-PEG3-azide typically involves the following steps:
Formation of the Bis-sulfone Group: The bis-sulfone group is synthesized through the oxidation of a corresponding bis-thiol compound.
Introduction of the Sulfo Group: The sulfo group is introduced via sulfonation reactions, often using reagents like sulfur trioxide or chlorosulfonic acid.
PEG Spacer Attachment: The polyethylene glycol (PEG) spacer is attached through etherification or esterification reactions.
Azide Group Addition: The azide group is introduced via nucleophilic substitution reactions, typically using sodium azide.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The process is optimized for cost-effectiveness and scalability, often involving continuous flow chemistry techniques .
Chemical Reactions Analysis
Types of Reactions
Bis-sulfone-sulfo-PEG3-azide undergoes various chemical reactions, including:
Click Chemistry Reactions: The azide group can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with alkyne-containing molecules.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The azide group can also react with strained alkyne groups like dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) without the need for a catalyst.
Common Reagents and Conditions
CuAAC Reactions: Typically require copper(I) catalysts, such as copper(I) bromide or copper(I) sulfate, and a reducing agent like sodium ascorbate.
SPAAC Reactions: Do not require a catalyst and can proceed under mild conditions, making them suitable for biological applications.
Major Products
The major products formed from these reactions are triazole-linked conjugates, which are stable and can be used for various applications, including bioconjugation and drug delivery .
Scientific Research Applications
Bis-sulfone-sulfo-PEG3-azide is used in a wide range of scientific research applications, including:
Chemistry: Used as a linker in click chemistry reactions to create complex molecular architectures.
Biology: Employed in bioconjugation reactions to attach biomolecules to surfaces or other molecules.
Medicine: Utilized in the synthesis of antibody-drug conjugates (ADCs) for targeted cancer therapy.
Industry: Applied in the creation of biomaterials and drug delivery systems.
Mechanism of Action
The mechanism of action of bis-sulfone-sulfo-PEG3-azide involves its ability to undergo click chemistry reactions, forming stable triazole linkages. These linkages can be used to attach various functional groups to biomolecules, enabling targeted delivery and controlled release of therapeutic agents . The molecular targets and pathways involved depend on the specific application and the molecules being conjugated.
Comparison with Similar Compounds
Similar Compounds
Bis-sulfone-PEG3-azide: Similar in structure but lacks the sulfo group, making it less hydrophilic.
Bis-sulfone-PEG4-azide: Contains a longer PEG spacer, which can affect its solubility and reactivity.
Sulfo-PEG3-azide: Lacks the bis-sulfone group, making it less reactive in certain cross-linking reactions.
Uniqueness
Bis-sulfone-sulfo-PEG3-azide is unique due to its combination of functional groups, which provide a balance of hydrophilicity, reactivity, and stability. This makes it particularly useful in applications requiring precise bioconjugation and targeted delivery .
Properties
Molecular Formula |
C36H46N4O12S3 |
|---|---|
Molecular Weight |
823.0 g/mol |
IUPAC Name |
3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl-[4-[3-(4-methylphenyl)sulfonyl-2-[(4-methylphenyl)sulfonylmethyl]propanoyl]benzoyl]amino]propane-1-sulfonic acid |
InChI |
InChI=1S/C36H46N4O12S3/c1-28-4-12-33(13-5-28)53(43,44)26-32(27-54(45,46)34-14-6-29(2)7-15-34)35(41)30-8-10-31(11-9-30)36(42)40(17-3-25-55(47,48)49)18-20-51-22-24-52-23-21-50-19-16-38-39-37/h4-15,32H,3,16-27H2,1-2H3,(H,47,48,49) |
InChI Key |
GJASURKOYQDHIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(CS(=O)(=O)C2=CC=C(C=C2)C)C(=O)C3=CC=C(C=C3)C(=O)N(CCCS(=O)(=O)O)CCOCCOCCOCCN=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![5-Bromo-8-fluoro-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B13705796.png)





![3-[(5-Phenylpyridin-2-yl)amino]benzoic Acid](/img/structure/B13705830.png)
![6-[3-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)propanoylamino]hexylazanium;chloride](/img/structure/B13705837.png)
